molecular formula C22H25N3O3 B11142504 N-(2-furylmethyl)-2-(1-{[4-oxo-3(4H)-quinazolinyl]methyl}cyclohexyl)acetamide

N-(2-furylmethyl)-2-(1-{[4-oxo-3(4H)-quinazolinyl]methyl}cyclohexyl)acetamide

Cat. No.: B11142504
M. Wt: 379.5 g/mol
InChI Key: SAXSREZWPBZOLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-furylmethyl)-2-(1-{[4-oxo-3(4H)-quinazolinyl]methyl}cyclohexyl)acetamide is a synthetic acetamide derivative featuring a 4-oxoquinazolinylmethyl-substituted cyclohexyl core and a furan-containing side chain. The quinazolinone moiety is a pharmacophoric element associated with diverse biological activities, including anticonvulsant, anti-inflammatory, and kinase-inhibitory effects . The cyclohexyl substituent contributes to lipophilicity, influencing metabolic stability and target binding .

Properties

Molecular Formula

C22H25N3O3

Molecular Weight

379.5 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-2-[1-[(4-oxoquinazolin-3-yl)methyl]cyclohexyl]acetamide

InChI

InChI=1S/C22H25N3O3/c26-20(23-14-17-7-6-12-28-17)13-22(10-4-1-5-11-22)15-25-16-24-19-9-3-2-8-18(19)21(25)27/h2-3,6-9,12,16H,1,4-5,10-11,13-15H2,(H,23,26)

InChI Key

SAXSREZWPBZOLN-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(CC(=O)NCC2=CC=CO2)CN3C=NC4=CC=CC=C4C3=O

Origin of Product

United States

Comparison with Similar Compounds

Quinazolinone-Based Acetamides

  • N-[(2,4-Dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide (Compound 1)

    • Key Differences : Replaces the furylmethyl group with a dichlorophenylmethyl substituent.
    • Activity : Demonstrates anticonvulsant properties in rodent models, attributed to GABAergic modulation .
    • Physicochemical Properties : Higher logP (lipophilicity) due to chlorine atoms, enhancing membrane permeability but reducing aqueous solubility .
  • N-Cyclopentyl-2-(4-oxoquinazolin-3(4H)-yl)acetamide Key Differences: Cyclopentyl instead of cyclohexyl group; lacks the furan ring.
  • N-(2-Methoxy-5-methylphenyl)-2-[6-[(4-methylpiperidino)sulfonyl]-4-oxo-3(4H)-quinazolinyl]acetamide (C066-1477) Key Differences: Incorporates a sulfonyl-piperidine group at the quinazolinone 6-position. Activity: Enhanced solubility due to sulfonamide group; reported as a kinase inhibitor in screening studies .

Non-Quinazolinone Acetamides

  • U-48800 and U-51754 Structure: Dichlorophenyl acetamides with dimethylamino-cyclohexyl substituents. Activity: Opioid receptor agonists with potent analgesic effects; highlights the role of halogenated aryl groups in receptor affinity .
  • N-(4-Chlorobenzyl)-2-(1-oxo-4-phenylphthalazin-2(1H)-yl)acetamide Key Differences: Phthalazinone replaces quinazolinone. Impact: Reduced anticonvulsant activity compared to quinazolinone analogues, emphasizing the importance of the quinazolinone scaffold in CNS targeting .

Pharmacological and Physicochemical Comparisons

Compound Molecular Weight logP Key Substituents Reported Activity
Target Compound ~425.5* ~3.2* Furan, cyclohexyl, quinazolinone Anticonvulsant (predicted)
N-[(2,4-Dichlorophenyl)methyl]-... (1) 401.3 3.8 Dichlorophenyl, quinazolinone Anticonvulsant
C066-1477 496.5 2.5 Sulfonyl-piperidine, quinazolinone Kinase inhibition
U-48800 369.3 4.1 Dichlorophenyl, dimethylamino-cyclohexyl Analgesic

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.